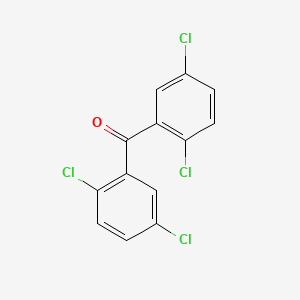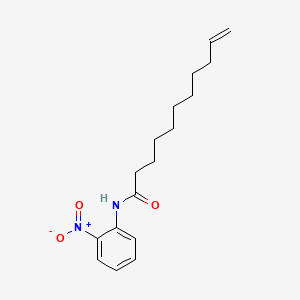
N-(Trimethyl-D9-silyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethyl-D9-silyl)imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its utility as a silylating agent, which means it can introduce a trimethylsilyl group into other molecules. This property makes it valuable in various chemical reactions, particularly in organic synthesis and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Trimethyl-D9-silyl)imidazole can be synthesized through the reaction of imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols and phenols to form trimethylsilyl ethers.
Substitution Reactions: It can react with esters to form imidazolides.
Aromatization Reactions: It is used in the aromatization of the A-ring of steroids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Alcohols and phenols for silylation reactions.
- Esters for substitution reactions.
- Steroids for aromatization reactions .
Major Products Formed
The major products formed from these reactions include:
- Trimethylsilyl ethers from silylation reactions.
- Imidazolides from substitution reactions.
- Aromatized steroids from aromatization reactions .
Aplicaciones Científicas De Investigación
N-(Trimethyl-D9-silyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other functional groups.
Biology: It is employed in the derivatization of carbohydrates for gas chromatography analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Trimethyl-D9-silyl)imidazole include:
- N-(Trimethylsilyl)acetamide
- Iodotrimethylsilane
- Pyridine sulfur trioxide
- Chlorotrimethylsilane
- Bromotrimethylsilane
Uniqueness
This compound is unique due to its high reactivity and selectivity as a silylating agent. It offers advantages in terms of reaction efficiency and product yield compared to other silylating agents. Additionally, its ability to silylate a wide range of functional groups makes it a versatile reagent in both laboratory and industrial settings .
Propiedades
Fórmula molecular |
C6H12N2Si |
|---|---|
Peso molecular |
149.31 g/mol |
Nombre IUPAC |
imidazol-1-yl-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
YKFRUJSEPGHZFJ-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1 |
SMILES canónico |
C[Si](C)(C)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


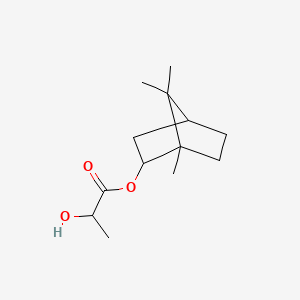
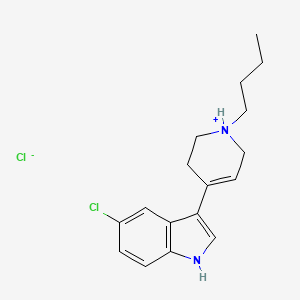
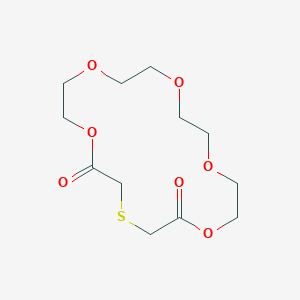
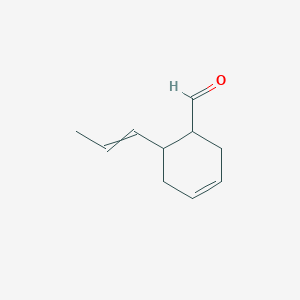
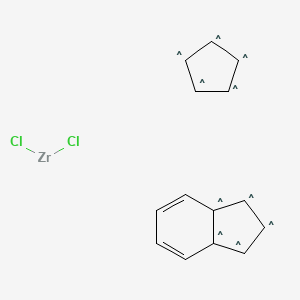
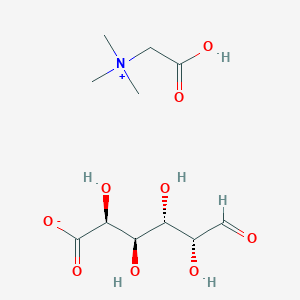

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
